2-Allyl-6-methylpyrazine: A Comprehensive Guide to its Chemical Properties, Structural Elucidation, and Analytical Workflows
2-Allyl-6-methylpyrazine: A Comprehensive Guide to its Chemical Properties, Structural Elucidation, and Analytical Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter complex volatile organic compounds (VOCs) that define the organoleptic profiles of our food systems and offer novel scaffolds for drug discovery. 2-Allyl-6-methylpyrazine (CAS: 55138-64-2) [1] is a highly potent, semi-volatile heterocyclic compound belonging to the pyrazine family. Widely recognized for its critical role in the flavor chemistry of roasted foods, beef extract[2], and coffee[3], this compound's unique structural asymmetry makes it a high-impact molecule. This whitepaper provides an authoritative, field-proven analysis of its physicochemical properties, synthetic pathways, and analytical methodologies, specifically tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1- and 4-positions. The substitution of an allyl group at the 2-position and a methyl group at the 6-position breaks the symmetry of the pyrazine ring, imparting unique steric and electronic properties. This specific substitution pattern significantly lowers the odor threshold compared to unsubstituted pyrazines, making it a critical contributor to roasted, toasted, and nutty sensory notes[4].
Table 1: Physicochemical Properties of 2-Allyl-6-methylpyrazine
| Property | Value / Description |
| IUPAC Name | 2-Allyl-6-methylpyrazine |
| CAS Registry Number | 55138-64-2[1] |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| Appearance | Clear, pale yellow to colorless liquid |
| Solubility | Soluble in ethanol, ether, and non-polar solvents; slightly soluble in water |
| Odor Profile | Roasted, nutty, earthy, coffee-like[4] |
| Major MS Fragments (m/z) | 134 (M+), 133, 78, 66, 39[5] |
Structural Elucidation and Analytical Signatures
The characterization of 2-allyl-6-methylpyrazine relies heavily on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Mass Spectrometry: In electron ionization (EI) MS, the molecular ion peak is observed at m/z 134. The base peak often results from the loss of a hydrogen atom (m/z 133) to form a stable resonance-stabilized cation. Further fragmentation yields m/z 78, 66, and 39[5], corresponding to the cleavage of the allyl side chain and the breakdown of the pyrazine ring.
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NMR Spectroscopy: The 1 H-NMR spectrum is characterized by the downfield aromatic protons of the pyrazine ring (typically around 8.2 - 8.4 ppm). The allyl group presents a distinct multiplet for the internal alkene proton (~5.9 ppm) and terminal alkene protons (~5.1 ppm).
Synthetic Methodologies
Synthesizing functionalized pyrazines requires careful control of regioselectivity. Direct electrophilic aromatic substitution fails on pyrazines due to the electron-deficient nature of the ring. However, directed ortho-lithiation provides a robust, field-proven pathway for highly functionalized pyrazines[6].
Protocol 1: Regioselective Synthesis via Directed Metalation
Causality & Design: Because the pyrazine ring resists direct alkylation, we must activate the ring via ortho-lithiation[6]. Utilizing a strong, sterically hindered base allows for selective deprotonation without nucleophilic attack on the ring itself.
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Preparation of the Electrophile: In a flame-dried Schlenk flask under argon, dissolve allyl bromide (1.2 eq) in anhydrous THF.
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Metalation: Treat 2-methylpyrazine with a strong lithium base (e.g., Lithium tetramethylpiperidide, TMP-Li) at -78°C. Rationale: The base selectively deprotonates the ring ortho to the existing methyl substituent, forming a reactive lithiated intermediate[6].
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Electrophilic Addition: Introduce the allyl bromide dropwise. Rationale: The nucleophilic lithiated pyrazine attacks the allyl electrophile, forming the critical C-C bond.
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Self-Validating Step (Quenching & TLC): Quench the reaction with saturated NH 4 Cl. Extract with diethyl ether. Validation: Spot the crude mixture on a TLC plate alongside a known 2-allyl-6-methylpyrazine standard (UV active at 254 nm). A matching Rf value confirms successful conversion before proceeding to resource-intensive purification.
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Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure compound.
Caption: Regioselective synthetic workflow for 2-allyl-6-methylpyrazine via ortho-lithiation.
Analytical Workflows: Extraction and Detection
In complex matrices like coffee[3] or roasted meats, 2-allyl-6-methylpyrazine exists in trace amounts (ppb to ppm levels). Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is the gold standard for its isolation and quantification[5].
Protocol 2: HS-SPME-GC-TOFMS Self-Validating Workflow
Causality & Design: Pyrazines are highly volatile but can be trapped in lipid or carbohydrate matrices. HS-SPME avoids solvent extraction, preventing the loss of highly volatile co-eluting compounds. A DVB/CAR/PDMS fiber is chosen because its tri-phase nature captures both low-molecular-weight polar compounds and heavier non-polar aromatics[5].
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Sample Preparation: Weigh 2.0 g of the ground matrix into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution. Rationale: The "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace.
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Self-Validating Step (Internal Standard): Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., 2-methylpyrazine-d6). Rationale: This creates a closed-loop validation system; any fluctuations in fiber degradation, extraction efficiency, or MS ionization are mathematically normalized against the recovery of the internal standard.
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Equilibration and Extraction: Incubate the vial at 60°C for 15 minutes with agitation. Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes[5].
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Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet (set to 250°C) for 5 minutes in splitless mode.
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GC-TOFMS Analysis: Separate the analytes on a polar capillary column (e.g., DB-WAX). The TOFMS provides high mass accuracy and rapid acquisition rates, identifying 2-allyl-6-methylpyrazine by its exact mass fragments (m/z 134, 133, 39)[5].
Caption: HS-SPME-GC-TOFMS analytical workflow for the extraction and detection of pyrazines.
Biological and Sensory Significance
The human olfactory system is highly attuned to alkylpyrazines, which serve as evolutionary markers for cooked, calorie-dense foods[2]. When 2-allyl-6-methylpyrazine enters the nasal cavity, it binds to specific Olfactory Receptors (ORs) embedded in the olfactory epithelium.
This binding initiates a G-protein coupled receptor (GPCR) cascade. The activation of Golf stimulates Adenylyl Cyclase III (AC3), converting ATP to cAMP. The surge in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca2+ and Na+ . This depolarizes the olfactory sensory neuron, firing an action potential to the olfactory bulb, which the brain interprets as a distinct "roasted" aroma[4].
Caption: GPCR-mediated olfactory signaling pathway triggered by 2-allyl-6-methylpyrazine.
Conclusion
2-Allyl-6-methylpyrazine is a structurally fascinating and highly impactful volatile organic compound. Its synthesis requires precise organometallic techniques[6], while its detection demands advanced extraction and mass spectrometry workflows[5]. Understanding its chemical behavior and biological interactions is crucial for flavor scientists and drug developers looking to leverage pyrazine scaffolds in novel applications.
References
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Risticevic, S. "HS-SPME-GC-TOFMS Methodology for Verification of Geographical Origin and Authenticity Attributes of Coffee Samples". UWSpace - University of Waterloo. URL: [Link]
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Costa Lima, L. A. L. "EXTRAÇÃO DE ÓLEO DE BORRA DE CAFÉ (Coffea arabica)". Repositório Institucional da Universidade Federal de Sergipe. URL:[Link]
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FooDB. "Search Results for compound: 2-Allyl-6-methylpyrazine". The Food Component Database. URL:[Link]
- Google Patents. "Methods of selectively forming substituted pyrazines (WO2018172995A1)". Patent Database.
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Zhang, C. Y., & Tour, J. M. "Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions". Journal of the American Chemical Society. URL: [Link]
Sources
- 1. 2-Allyl-6-methylpyrazine | 55138-64-2 | Benchchem [benchchem.com]
- 2. Search Results for compound - FooDB [foodb.ca]
- 3. ri.ufs.br [ri.ufs.br]
- 4. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. pubs.acs.org [pubs.acs.org]
